5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine
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Overview
Description
5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine is a heterocyclic organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and an isopropyl group attached to the nitrogen atom at the 2nd position of the pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of 6-methylpyridin-2-amine followed by alkylation with isopropyl halide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The alkylation step is usually carried out in the presence of a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted-6-methyl-N-(propan-2-yl)pyridin-2-amines.
Oxidation: Formation of 6-methylpyridine-2-carboxylic acid derivatives.
Reduction: Formation of 5-bromo-6-methyl-N-(propan-2-yl)piperidine.
Scientific Research Applications
5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Chemistry: It is utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the isopropyl group play crucial roles in binding affinity and selectivity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridin-2-amine: Lacks the bromine atom and isopropyl group, resulting in different reactivity and biological activity.
5-Bromo-2-aminopyridine: Lacks the methyl and isopropyl groups, affecting its chemical properties and applications.
5-Bromo-6-methylpyridin-2-amine: Lacks the isopropyl group, leading to variations in its interaction with biological targets.
Uniqueness
5-Bromo-6-methyl-N-(propan-2-yl)pyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the isopropyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
5-bromo-6-methyl-N-propan-2-ylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)11-9-5-4-8(10)7(3)12-9/h4-6H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINVQNYCMWIEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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